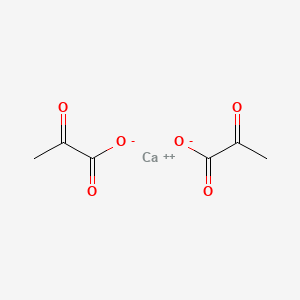

Calcium pyruvate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52009-14-0 |

|---|---|

Molecular Formula |

C3H4CaO3 |

Molecular Weight |

128.14 g/mol |

IUPAC Name |

calcium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Ca/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI Key |

QUCGULSUYXHQLW-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)C(=O)O.[Ca] |

Other CAS No. |

52009-14-0 |

Origin of Product |

United States |

Foundational & Exploratory

Calcium Pyruvate: A Deep Dive into its Mechanism of Action in Cellular Respiration

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium pyruvate (B1213749), a salt of pyruvic acid and calcium, is a molecule of significant interest in the fields of cellular metabolism and therapeutics. Pyruvate is the end-product of glycolysis and a pivotal substrate for the mitochondrial tricarboxylic acid (TCA) cycle, while calcium is a ubiquitous second messenger that plays a critical role in regulating mitochondrial function.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of calcium pyruvate in cellular respiration, focusing on its molecular journey into the mitochondria and its subsequent impact on key metabolic pathways. This document will detail the intricate signaling cascades, present quantitative data from relevant studies, and provide methodologies for key experimental procedures.

Core Mechanism of Action: A Dual-Component System

Upon administration, this compound dissociates into its constituent ions: calcium (Ca²⁺) and pyruvate. These two components then act synergistically to enhance cellular respiration through distinct but interconnected mechanisms. Pyruvate serves as a primary fuel source for the mitochondria, while calcium acts as a potent activator of key mitochondrial enzymes.[1][3]

Cellular Uptake and Mitochondrial Transport

Pyruvate Transport: Pyruvate, being a charged molecule, requires specific transporters to cross the cellular and mitochondrial membranes. It enters the cytosol from the extracellular space via monocarboxylate transporters (MCTs). Subsequently, pyruvate is transported across the outer mitochondrial membrane through voltage-dependent anion channels (VDACs) and then across the inner mitochondrial membrane into the mitochondrial matrix by the mitochondrial pyruvate carrier (MPC) complex.[4]

Calcium Transport: Cytosolic calcium is taken up into the mitochondrial matrix primarily through the mitochondrial calcium uniporter (MCU), a highly selective ion channel located in the inner mitochondrial membrane.[5][6] The activity of the MCU is regulated by a complex of proteins, including MICU1 and MICU2, which act as gatekeepers, ensuring tight control over mitochondrial calcium levels.[7]

The coordinated entry of both pyruvate and calcium into the mitochondrial matrix is essential for the subsequent enhancement of cellular respiration.

Stimulation of the Pyruvate Dehydrogenase Complex (PDC)

Once in the mitochondrial matrix, pyruvate is oxidatively decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). This reaction is a critical regulatory point in cellular metabolism, linking glycolysis to the TCA cycle.[2] The activity of the PDC is tightly regulated by a phosphorylation/dephosphorylation cycle. The phosphorylated form of PDC is inactive, while the dephosphorylated form is active.

Calcium plays a direct role in activating the PDC by stimulating the activity of pyruvate dehydrogenase phosphatase (PDP).[3][8] PDP is the enzyme responsible for dephosphorylating and thereby activating the PDC. This leads to an increased conversion of pyruvate to acetyl-CoA, fueling the TCA cycle.[9][10]

Allosteric Activation of TCA Cycle Dehydrogenases

Beyond its effect on the PDC, mitochondrial calcium also allosterically activates two other key dehydrogenases of the TCA cycle:

-

Isocitrate Dehydrogenase: Catalyzes the conversion of isocitrate to α-ketoglutarate.

-

α-Ketoglutarate Dehydrogenase: Catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]

The activation of these enzymes by calcium increases the overall flux through the TCA cycle, leading to a greater production of the reducing equivalents NADH and FADH₂.[1]

Enhancement of Electron Transport Chain (ETC) Activity and ATP Synthesis

The increased production of NADH and FADH₂ from the TCA cycle provides more substrates for the electron transport chain. As electrons are passed down the ETC, a proton gradient is established across the inner mitochondrial membrane. This proton-motive force is then utilized by ATP synthase to produce ATP through oxidative phosphorylation. The overall effect of this compound is therefore an increase in the rate of ATP synthesis.[5]

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies investigating the effects of calcium and pyruvate on key aspects of cellular respiration.

Table 1: Effect of Calcium on PDC Activity

| Parameter | Condition | Value | Reference |

| PDC Activity | Control (low Ca²⁺) | 100% (baseline) | [8] |

| PDC Activity | High Ca²⁺ (µM range) | 200-300% of control | [8] |

| Half-maximal activation (EC₅₀) of PDP by Ca²⁺ | ~0.7 µM | [8] |

Table 2: Impact of Pyruvate and Calcium on Mitochondrial Respiration

| Parameter | Substrate | Effect | Reference |

| Oxygen Consumption Rate (OCR) | Pyruvate + Malate (B86768) | Baseline | [11] |

| Oxygen Consumption Rate (OCR) | Pyruvate + Malate + ADP | State 3 Respiration | [11] |

| Oxygen Consumption Rate (OCR) | Pyruvate + Malate + ADP + Ca²⁺ (450 nM) | Peak State 3 Respiration | [11] |

| ATP Production Rate | Pyruvate + Malate + ADP | Baseline | [12] |

| ATP Production Rate | Pyruvate + Malate + ADP + Ca²⁺ (450 nM) | Peak ATP Production | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity

Objective: To determine the activity of the PDC in isolated mitochondria or cell lysates in the presence and absence of calcium.

Methodology: A common method involves a spectrophotometric assay that measures the rate of NADH production.[13]

Materials:

-

Isolated mitochondria or cell lysate

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Pyruvate

-

Coenzyme A (CoA)

-

NAD⁺

-

Thiamine pyrophosphate (TPP)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Calcium chloride (CaCl₂) solutions of varying concentrations

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CoA, NAD⁺, TPP, DTT, and MgCl₂.

-

Aliquot the reaction mixture into cuvettes.

-

Add varying concentrations of CaCl₂ to the experimental cuvettes and a calcium chelator (e.g., EGTA) to the control cuvettes.

-

Initiate the reaction by adding the mitochondrial preparation or cell lysate.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.

-

PDC activity is expressed as nmol of NADH produced per minute per mg of protein.

High-Resolution Respirometry to Assess Mitochondrial Function

Objective: To measure the oxygen consumption rate (OCR) of intact cells or isolated mitochondria in response to pyruvate and calcium.

Methodology: This protocol is adapted from standard high-resolution respirometry methods (e.g., using an Oroboros Oxygraph-2k or a Seahorse XF Analyzer).[14][15]

Materials:

-

Intact cells or isolated mitochondria

-

Respiration medium (e.g., MiR05)

-

Substrates: Pyruvate, Malate

-

ADP

-

Calcium solutions

-

Inhibitors: Oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

-

High-resolution respirometer

Procedure:

-

Calibrate the respirometer with the respiration medium.

-

Add the cell suspension or isolated mitochondria to the chambers.

-

Measure the routine respiration (basal OCR).

-

Add pyruvate and malate as substrates for Complex I.

-

Add ADP to stimulate State 3 respiration (ATP synthesis-linked).

-

Titrate calcium to observe its effect on State 3 respiration.

-

Sequentially add oligomycin to measure proton leak, FCCP to determine maximal respiration capacity, and rotenone/antimycin A to measure non-mitochondrial oxygen consumption.

-

Calculate various parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The mechanism of action of this compound in cellular respiration is a compelling example of metabolic synergy. By providing both a key substrate (pyruvate) and a potent activator (calcium) to the mitochondria, it effectively stimulates the central pathways of energy production. This dual action leads to an increased flux through the pyruvate dehydrogenase complex and the TCA cycle, resulting in enhanced production of reducing equivalents and, ultimately, a greater yield of ATP. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, provides a solid foundation for further research and the development of novel therapeutic strategies targeting cellular metabolism.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier [mdpi.com]

- 5. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Function of Mitochondrial Calcium Uniporter at the Whole-Cell and Single Mitochondrion Levels in WT, MICU1 KO, and MICU2 KO Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the pyruvate dehydrogenase complex by Ca2+ within toluene-permeabilized heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. youtube.com [youtube.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. pnas.org [pnas.org]

- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Video: High-Resolution Respirometry to Assess Bioenergetics in Cells and Tissues Using Chamber- and Plate-Based Respirometers [jove.com]

- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Structure of Calcium Pyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium pyruvate (B1213749) is a salt of pyruvic acid, a pivotal intermediate in cellular metabolism.[1] As the end product of glycolysis, pyruvate stands at a critical metabolic crossroads, its fate determining the cellular energy state and biosynthetic activities.[1] This technical guide provides a comprehensive overview of the biochemical properties, structure, and metabolic significance of calcium pyruvate, with a focus on its role in cellular energy metabolism and the influence of calcium signaling. Detailed experimental protocols for its analysis are also provided to support research and development efforts.

Physicochemical Properties and Structure

This compound is a stable salt form of the otherwise unstable pyruvic acid.[2] It typically presents as a white to off-white crystalline powder.[1][2]

Chemical Structure

The chemical formula for anhydrous this compound is Ca(C₃H₃O₃)₂. It consists of one calcium cation (Ca²⁺) ionically bonded to two pyruvate anions (CH₃COCOO⁻).

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₆CaO₆ | |

| Molecular Weight | 214.19 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility in Water | Soluble | [1] |

| Stability | The salt form is stable; pyruvic acid is unstable in aqueous solution. | [2] |

Table 1: Physicochemical Properties of this compound

Spectroscopic and Structural Analysis

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In D₂O, the methyl protons (CH₃) of pyruvate typically exhibit a singlet peak.[4]

-

¹³C NMR: The three carbon atoms of pyruvate can be distinguished: the carboxyl carbon (C=O), the keto carbon (C=O), and the methyl carbon (CH₃).

1.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate group. The interaction with the calcium ion influences the position of these bands. Key expected vibrations include:

-

Asymmetric COO⁻ stretching: Typically observed in the region of 1650-1540 cm⁻¹.

-

Symmetric COO⁻ stretching: Typically observed in the region of 1450-1360 cm⁻¹.

-

C=O stretching (from the ketone group): Expected around 1700-1730 cm⁻¹.

1.3.3. X-ray Crystallography

To date, a definitive crystal structure of this compound has not been reported in publicly available databases. X-ray crystallography would provide precise information on the coordination of the calcium ion with the pyruvate molecules, including bond lengths and angles, and the overall crystal packing.

Biochemical Role and Metabolic Significance

Pyruvate is a central hub in cellular metabolism, linking glycolysis to the Krebs cycle (also known as the citric acid cycle or TCA cycle) and other anabolic and catabolic pathways.[1]

Pyruvate Metabolism

The metabolic fate of pyruvate is dependent on the cellular oxygen availability and energy demands.

-

Aerobic Conditions: In the presence of oxygen, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). Acetyl-CoA then enters the Krebs cycle for complete oxidation to CO₂ and H₂O, generating a substantial amount of ATP through oxidative phosphorylation.

-

Anaerobic Conditions: In the absence of sufficient oxygen, pyruvate is reduced to lactate (B86563) in the cytoplasm, a process that regenerates NAD⁺ to allow glycolysis to continue.

Calcium Signaling in Mitochondrial Metabolism

Calcium ions (Ca²⁺) are crucial second messengers that regulate a wide array of cellular processes, including energy metabolism.[5][6][7] An increase in cytosolic Ca²⁺ concentration, often triggered by cellular stimulation, leads to its uptake into the mitochondrial matrix.[8] Within the mitochondria, Ca²⁺ allosterically activates several key enzymes of the Krebs cycle, thereby enhancing ATP production to meet increased cellular energy demands.[5][7][8]

The following diagram illustrates the central role of pyruvate and the influence of calcium on key metabolic pathways within the mitochondrion.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound.

Assay of this compound in Dietary Supplements by HPLC

This method is based on guidelines from the Therapeutic Goods Administration (TGA) and general principles of HPLC analysis for dietary supplements.[9][10]

3.1.1. Principle

The pyruvate content in a sample is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The method separates pyruvate from other components in the sample matrix, and its concentration is determined by comparing the peak area to that of a known standard.

3.1.2. Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphoric acid, analytical grade

-

Mobile Phase: Prepare a suitable buffer solution (e.g., phosphate (B84403) buffer) and adjust the pH. The mobile phase composition may need to be optimized depending on the column and sample matrix. A common starting point is a mixture of buffer and acetonitrile.

-

Sample Diluent: Mobile phase or a mixture of water and acetonitrile.

3.1.3. Instrumentation

-

HPLC system equipped with a UV detector, pump, and autosampler.

-

Analytical column suitable for reversed-phase chromatography (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

3.1.4. Standard Preparation

-

Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in the sample diluent to obtain a stock solution of known concentration.

-

Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to cover the expected concentration range of the samples.

3.1.5. Sample Preparation

-

For tablets or capsules, accurately weigh and finely powder a representative number of units.

-

Accurately weigh a portion of the powder equivalent to a target concentration of pyruvate and transfer it to a volumetric flask.

-

Add a portion of the sample diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

3.1.6. Chromatographic Conditions

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: To be optimized. A starting point could be a phosphate buffer:acetonitrile mixture.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: To be determined based on the UV absorbance maximum of pyruvate (typically around 210 nm).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

3.1.7. Analysis and Calculation

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Calculate the concentration of pyruvate in the sample using the calibration curve.

-

The assay result for this compound can then be calculated based on the pyruvate content.

Purity Assessment of this compound Raw Material

This protocol outlines a general procedure for the purity assessment of a this compound raw material, incorporating tests for identity, assay, and impurities.

3.2.1. Principle

A combination of analytical techniques is used to confirm the identity and determine the purity of the this compound raw material. This includes identification by FTIR, assay by HPLC, and assessment of related substances by HPLC and other relevant tests.

3.2.2. Methodologies

-

Identification (FTIR):

-

Record the infrared spectrum of the sample and compare it with the spectrum of a this compound Reference Standard. The spectra should be concordant.

-

-

Assay (HPLC):

-

Follow the HPLC method described in Section 3.1. The assay value should be within the specified limits (e.g., 98.0% - 102.0% on the dried basis).

-

-

Related Substances (HPLC):

-

Use an HPLC method with appropriate sensitivity to detect and quantify potential impurities. The chromatographic conditions may need to be adjusted (e.g., gradient elution) to separate all potential impurities from the main peak. Impurity levels should not exceed the specified limits.

-

-

Loss on Drying:

-

Determine the water content by drying the sample in an oven at a specified temperature (e.g., 105 °C) to a constant weight. The loss on drying should be within the specified limits.

-

-

Heavy Metals:

-

Test for heavy metals using a standard pharmacopeial method. The heavy metal content should not exceed the specified limit.

-

-

Calcium Content:

-

Determine the calcium content by a suitable titration method, such as complexometric titration with EDTA. The calcium content should be within the specified range.

-

The following diagram illustrates a typical workflow for the quality control testing of a this compound raw material.

Conclusion

This compound is a biochemically significant molecule due to the central metabolic role of pyruvate and the regulatory function of calcium. This guide has provided a detailed overview of its chemical and physical properties, its involvement in cellular energy production, and the influence of calcium signaling on these pathways. The provided experimental protocols for HPLC analysis and purity assessment offer a foundation for researchers and drug development professionals in their work with this compound. Further research, particularly in elucidating its precise crystal structure and exploring its therapeutic potential, will continue to be of great interest to the scientific community.

References

- 1. choline-betaine.com [choline-betaine.com]

- 2. This compound | 52009-14-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Calcium signaling as a mediator of cell energy demand and a trigger to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. shimadzu.com [shimadzu.com]

The Role of Calcium Pyruvate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central hub of cellular metabolism, crucial for energy production and biosynthetic precursor supply. Its regulation is paramount for cellular homeostasis and response to metabolic demands. Calcium ions (Ca²⁺) and pyruvate (B1213749) are two key molecules that significantly influence the flux through this vital pathway. Calcium pyruvate, as a nutritional supplement, provides both of these critical components. This technical guide delves into the core mechanisms by which calcium and pyruvate modulate the Krebs cycle, with a focus on the activation of key enzymes. It provides a comprehensive overview of the signaling pathways, quantitative enzymatic data, and detailed experimental protocols relevant to the study of these interactions. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating metabolic regulation and mitochondrial function.

Introduction: The Dual Role of this compound

This compound is a stable salt of pyruvic acid.[1] Its role in cellular metabolism is twofold: it serves as a direct substrate for the Krebs cycle in the form of pyruvate and as a source of calcium ions, a critical second messenger in the regulation of mitochondrial bioenergetics.[1][2] Pyruvate, the end-product of glycolysis, is transported into the mitochondrial matrix where it is converted to acetyl-CoA, the primary fuel for the Krebs cycle.[3] Concurrently, increases in cytosolic calcium concentrations, often triggered by cellular signaling events, lead to the uptake of calcium into the mitochondrial matrix.[4][5] This elevation of intra-mitochondrial calcium stimulates cellular respiration by activating key enzymes of the Krebs cycle.[6][7]

The Pyruvate Gateway to the Krebs Cycle

Pyruvate generated from glycolysis is actively transported across the inner mitochondrial membrane. Inside the mitochondrion, the pyruvate dehydrogenase complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the Krebs cycle.[3]

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The activity of the PDC is tightly regulated by both allosteric feedback and covalent modification.[3] High ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA allosterically inhibit the complex.[3] Covalent modification occurs through the phosphorylation and dephosphorylation of the E1 subunit, catalyzed by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. Phosphorylation by PDK inactivates the complex, while dephosphorylation by PDP activates it.[3]

Calcium as a Key Regulator of the Krebs Cycle

Mitochondrial calcium acts as a potent activator of the Krebs cycle at multiple points, ensuring that energy production is matched with cellular demand, such as during muscle contraction or neuronal firing.[7][8]

Activation of Pyruvate Dehydrogenase Phosphatase (PDP)

Calcium ions are a crucial activator of pyruvate dehydrogenase phosphatase (PDP).[8][9][10] By stimulating PDP, calcium promotes the dephosphorylation and subsequent activation of the pyruvate dehydrogenase complex (PDC).[8] This leads to an increased conversion of pyruvate to acetyl-CoA, thereby enhancing the flux of substrates into the Krebs cycle.[6] The activation of PDP by calcium has a Km in the micromolar range, suggesting that physiological increases in mitochondrial calcium can significantly impact PDC activity.[9]

Direct Activation of Krebs Cycle Dehydrogenases

Calcium directly activates two key rate-limiting enzymes within the Krebs cycle:

-

Isocitrate Dehydrogenase (IDH): The NAD⁺-dependent isocitrate dehydrogenase is allosterically activated by Ca²⁺.[7][11] This activation is achieved by lowering the Km of the enzyme for its substrate, isocitrate.[11] In the presence of ADP, calcium can cause a significant decrease in the apparent Km for isocitrate, leading to a substantial increase in enzyme activity at physiological substrate concentrations.[11]

-

α-Ketoglutarate Dehydrogenase (α-KGDH): The α-ketoglutarate dehydrogenase complex is also highly sensitive to activation by calcium.[6][12] Similar to its effect on isocitrate dehydrogenase, calcium lowers the apparent Km of α-KGDH for α-ketoglutarate.[6] This activation occurs at low micromolar concentrations of calcium.[6] It is important to note that at high concentrations (≥ 100 µM), calcium can become inhibitory to both α-KGDH and IDH.[6]

The coordinated activation of PDC, IDH, and α-KGDH by calcium ensures a synchronized increase in the overall rate of the Krebs cycle, leading to enhanced production of NADH and FADH₂, the electron donors for the respiratory chain and subsequent ATP synthesis.

Quantitative Data on Enzyme Activation by Calcium

The following tables summarize the kinetic data for the activation of key Krebs cycle-related enzymes by calcium ions.

| Enzyme | Source Organism | Effector | Effect on K_m for Substrate | K_m for Ca²⁺ (µM) | Reference(s) |

| Pyruvate Dehydrogenase Phosphatase | Rat Adipose Tissue | Ca²⁺ | Activates the enzyme, leading to dephosphorylation and activation of PDC. | ~1 | [9] |

| NAD⁺-Isocitrate Dehydrogenase | Rat Heart | Ca²⁺ | In the presence of ADP, lowers the apparent K_m for threo-D_s_-isocitrate from 227 µM to 53 µM. | 1.2 | [11] |

| α-Ketoglutarate Dehydrogenase | Pig Heart | Ca²⁺ | Lowers the apparent K_m for α-ketoglutarate from 4 ± 1.1 mM (in the absence of Ca²⁺) to 2.2 mM (in the presence of 1.8 µM Ca²⁺). | < 1 | [12] |

Signaling Pathways and Experimental Workflows

Mitochondrial Calcium Signaling Pathway

The following diagram illustrates the signaling pathway for calcium entry into the mitochondrial matrix and its subsequent activation of Krebs cycle enzymes.

Caption: Mitochondrial calcium signaling pathway activating the Krebs cycle.

Experimental Workflow for Assessing Enzyme Activity

This diagram outlines a general workflow for isolating mitochondria and measuring the activity of calcium-sensitive Krebs cycle enzymes.

Caption: General workflow for mitochondrial isolation and enzyme activity assays.

Experimental Protocols

Isolation of Mitochondria from Rat Liver

This protocol is adapted from established methods utilizing differential centrifugation.[13][14]

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, pH 7.4.

-

Potter-Elvehjem homogenizer with a Teflon pestle.

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal care protocols and excise the liver.

-

Place the liver in ice-cold Isolation Buffer I and mince finely with scissors.

-

Wash the minced tissue several times with Isolation Buffer I to remove blood.

-

Homogenize the tissue in 5 volumes of Isolation Buffer I using 6-8 passes of the pestle.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in 20 mL of Isolation Buffer I and centrifuge again at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method such as the BCA assay.

Pyruvate Dehydrogenase (PDH) Complex Activity Assay

This spectrophotometric assay measures the reduction of NAD⁺ to NADH, which is coupled to a colorimetric reaction.[1]

Materials:

-

PDH Assay Buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, 1 mM MgCl₂, 0.1% Triton X-100).

-

PDH Substrate Solution: 50 mM pyruvate, 2.5 mM NAD⁺, 0.2 mM thiamine (B1217682) pyrophosphate, 0.1 mM CoA.

-

PDH Developer Solution (containing a probe that reacts with NADH to produce a colored product).

-

NADH Standard Solution.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Prepare samples of isolated mitochondria in PDH Assay Buffer.

-

Prepare a standard curve using the NADH Standard Solution.

-

Set up reaction wells containing the mitochondrial sample, a sample blank (without substrate), and standards.

-

Add the PDH Substrate Solution to the sample wells and the developer to all wells.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculate the PDH activity based on the rate of change in absorbance and the NADH standard curve. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.

NAD⁺-Isocitrate Dehydrogenase (IDH) Activity Assay

This assay measures the production of NADH from the conversion of isocitrate to α-ketoglutarate.[15]

Materials:

-

IDH Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM ADP).

-

IDH Substrate Solution: 10 mM isocitrate.

-

NAD⁺ Solution: 10 mM.

-

Developer solution that reacts with NADH.

-

NADH Standard Solution.

-

96-well microplate and reader (450 nm).

Procedure:

-

Prepare mitochondrial samples in IDH Assay Buffer.

-

Prepare an NADH standard curve.

-

Prepare a reaction mix containing IDH Assay Buffer, IDH Substrate, NAD⁺, and the developer.

-

Add the reaction mix to wells containing the sample. For a background control, omit the isocitrate substrate.

-

Incubate at 37°C and measure the absorbance at 450 nm in kinetic mode.

-

Determine the IDH activity from the rate of NADH production.

α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

This assay is based on the reduction of NAD⁺ to NADH during the conversion of α-ketoglutarate to succinyl-CoA.[7][16]

Materials:

-

α-KGDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl₂, 0.5 mM EDTA, 0.1% Triton X-100).

-

α-KGDH Substrate Solution: 10 mM α-ketoglutarate, 2.5 mM NAD⁺, 0.2 mM thiamine pyrophosphate, 0.1 mM CoA.

-

Developer solution.

-

NADH Standard Solution.

-

96-well microplate and reader (450 nm).

Procedure:

-

Prepare mitochondrial samples in α-KGDH Assay Buffer.

-

Prepare an NADH standard curve.

-

Add samples to wells. For a background control, prepare parallel samples without the α-ketoglutarate substrate.

-

Prepare a reaction mix containing the assay buffer, substrate solution, and developer.

-

Add the reaction mix to the wells and immediately begin kinetic measurement of absorbance at 450 nm at 37°C.

-

Calculate the α-KGDH activity based on the rate of NADH formation.

Conclusion

This compound plays a significant, multifaceted role in the regulation of the Krebs cycle. As a source of pyruvate, it provides the primary substrate for the cycle. As a source of calcium, it acts as a potent activator of key regulatory enzymes, thereby increasing the overall metabolic flux. The coordinated activation of the pyruvate dehydrogenase complex (via its phosphatase), isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase by mitochondrial calcium ensures that energy production is tightly coupled to cellular demand. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate regulatory mechanisms of the Krebs cycle and the therapeutic potential of metabolic modulators like this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation by calcium ions of pyruvate dehydrogenase phosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ctegd.uga.edu [ctegd.uga.edu]

- 9. Calcium and magnesium ions as effectors of adipose-tissue pyruvate dehydrogenase phosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulation by calcium ions of pyruvate dehydrogenase phosphate phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium ions and the regulation of NAD+-linked isocitrate dehydrogenase from the mitochondria of rat heart and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. benchchem.com [benchchem.com]

Calcium Pyruvate and Its Impact on Mitochondrial Function: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the role of calcium pyruvate (B1213749) in modulating mitochondrial function, tailored for researchers, scientists, and professionals in drug development. Pyruvate, as the end-product of glycolysis, and calcium, as a ubiquitous second messenger, converge within the mitochondrial matrix to orchestrate cellular bioenergetics. This document elucidates the core mechanisms of this regulation, focusing on the calcium-dependent activation of the Pyruvate Dehydrogenase Complex (PDC) and other key dehydrogenases of the tricarboxylic acid (TCA) cycle. We present quantitative data on these interactions, detail key experimental protocols for assessing mitochondrial function in the context of pyruvate metabolism, and provide visual diagrams of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of this vital intersection in cellular metabolism.

Introduction to Mitochondrial Metabolism

Mitochondria are central hubs of cellular metabolism, responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation (OXPHOS).[1] The fuel for this process is largely derived from the breakdown of glucose into pyruvate via glycolysis in the cytoplasm.[2] Pyruvate is then transported into the mitochondrial matrix, where it is converted into acetyl-CoA, the primary substrate for the tricarboxylic acid (TCA) cycle.[3][4] The TCA cycle generates reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain (ETC), driving the production of ATP.[3][5] The regulation of these pathways is critical for matching energy production with cellular demand, and this regulation is finely tuned by various signaling molecules, most notably calcium ions (Ca2+).[1][6]

The Pyruvate Dehydrogenase Complex (PDC): The Gatekeeper of Glucose Oxidation

The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[7][8] This reaction links glycolysis to the TCA cycle and is a critical control point for glucose oxidation.[8][9] The activity of the PDC is tightly regulated by two primary mechanisms: end-product inhibition (by acetyl-CoA and NADH) and reversible phosphorylation.[8][9][10] Phosphorylation of the E1α subunit of the complex by pyruvate dehydrogenase kinases (PDKs) inactivates the complex, while dephosphorylation by pyruvate dehydrogenase phosphatases (PDPs) activates it.[7][9]

Calcium-Mediated Regulation of Mitochondrial Function

Calcium ions are potent activators of mitochondrial metabolism.[3][11] During cellular activation, cytosolic calcium levels rise, leading to calcium influx into the mitochondrial matrix.[1] This increase in matrix calcium concentration serves as a key signal to upregulate ATP production to meet increased cellular energy demands.[6][12]

Mitochondrial Calcium Influx

Calcium enters the mitochondrial matrix primarily through the Mitochondrial Calcium Uniporter (MCU), a highly selective channel in the inner mitochondrial membrane.[5][12][13] The large electrochemical gradient across this membrane drives the rapid uptake of Ca2+ from the cytosol into the matrix.[5]

Activation of Key Dehydrogenases

Once inside the matrix, calcium exerts its primary metabolic effect by allosterically activating several key dehydrogenases:

-

Pyruvate Dehydrogenase (PDH): Mitochondrial calcium activates the Ca2+-sensitive isoform of Pyruvate Dehydrogenase Phosphatase 1 (PDP1).[5][7] PDP1 dephosphorylates the inhibitory sites on the E1α subunit of the PDC, leading to its activation.[5][14][15] This increases the conversion of pyruvate to acetyl-CoA, enhancing substrate flux into the TCA cycle.[5]

-

Isocitrate Dehydrogenase (IDH) and α-Ketoglutarate Dehydrogenase (α-KGDH): In addition to its effect on PDC, calcium directly binds to and activates two other rate-limiting enzymes of the TCA cycle: NAD-isocitrate dehydrogenase and α-ketoglutarate dehydrogenase.[3][5][11][16][17]

This coordinated activation ensures that the entire pathway of oxidative phosphorylation is stimulated to increase ATP synthesis.[5][18]

Quantitative Impact of Calcium Pyruvate on Mitochondrial Bioenergetics

The interplay between calcium and pyruvate quantitatively impacts several key mitochondrial parameters.

Effects on ATP Production

The activation of PDC and TCA cycle dehydrogenases by calcium directly stimulates oxidative phosphorylation, leading to a significant increase in ATP synthesis.[5][19] This coupling ensures that energy supply is matched to the demands of cellular processes like muscle contraction, which are themselves triggered by increases in cytosolic calcium.[1] In HeLa cells perfused with pyruvate, a histamine-induced calcium signal resulted in a marked increase in mitochondrial ATP levels, peaking at 160% of the basal level.[19] The extent of this ATP increase is dependent on both the magnitude of the mitochondrial calcium rise and the availability of oxidative substrates like pyruvate.[19]

Table 1: Quantitative Effects of Calcium on Pyruvate Dehydrogenase Complex (PDC) Regulation

| Parameter | Value | Organism/System | Notes | Reference |

|---|---|---|---|---|

| Half-maximal activation of PDP by Ca²⁺ | 0.7 µM | Rat Heart Mitochondria | The sensitivity of the phosphatase to calcium was measured in permeabilized mitochondria. | [20] |

| Activation of PDC | Biphasic Increase | Hepatocytes | An initial rapid phase accompanies the rise in matrix Ca²⁺, followed by a sustained secondary phase. | [21] |

| Activation of IDH and α-KGDH | Direct Activation | Multiple Tissues | Calcium directly binds to and increases the activity of these TCA cycle enzymes. |[3][11][16][17] |

Effects on Oxygen Consumption Rate (OCR)

Increased substrate flux through the TCA cycle leads to a higher rate of NADH and FADH2 production. This, in turn, increases the delivery of electrons to the electron transport chain, resulting in a higher oxygen consumption rate (OCR) to meet the demands of ATP synthesis.[22] Studies in breast cancer cells have shown that increasing pyruvate concentrations in the culture medium leads to a dose-dependent increase in both basal and maximal OCR.[22]

Table 2: Summary of Experimental Conditions for Measuring Pyruvate-driven Oxygen Consumption

| Cell/Tissue Type | Pyruvate Concentration | Other Substrates | Key Inhibitors Used | Reference |

|---|---|---|---|---|

| Control Fibroblasts | Not specified | Malate | Rotenone, Antimycin A, Oligomycin | [23] |

| MCF-7 Breast Cancer Cells | 0.1 - 5 mM | Glucose (5.56 mM) | Oligomycin, FCCP, Antimycin A | [22] |

| Isolated Mitochondria | 1 mM - 5 mM | Malate, Glutamate, Succinate | Not specified | [24][25] |

| MCF-7 Cells | 1 mM | Glutamine (2 mM), Glucose (10 mM) | Oligomycin, FCCP, Rotenone, Antimycin A |[26] |

Role in Reactive Oxygen Species (ROS) Homeostasis

The relationship between calcium, pyruvate, and mitochondrial ROS is complex. While increased respiratory chain activity can potentially lead to higher ROS production, pyruvate itself can act as a potent antioxidant.[27][28] Pyruvate can directly scavenge hydrogen peroxide (H2O2) and other reactive species.[27] In human neuroblastoma cells, treatment with 1-2 mM sodium pyruvate significantly attenuated H2O2-induced intracellular ROS accumulation.[27] Conversely, mitochondrial calcium overload can trigger excessive ROS generation and lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death pathways.[16][29]

Key Experimental Protocols

Assessing the impact of this compound on mitochondrial function requires specific and robust methodologies.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol measures the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation activity, using an extracellular flux analyzer (e.g., Seahorse XF).[22][26][30]

Methodology:

-

Cell Seeding: Plate cells in a specialized microplate (e.g., XF96) and allow them to adhere overnight.

-

Assay Medium: One hour prior to the assay, replace the culture medium with a CO2-free assay medium (e.g., XF base medium) supplemented with substrates like glucose (10 mM), glutamine (2 mM), and sodium pyruvate (1 mM).[26] Incubate the plate at 37°C in a CO2-free incubator.

-

Instrument Calibration: Calibrate the extracellular flux analyzer sensor cartridge.

-

Mito Stress Test: Load the calibrated sensor cartridge with compounds that modulate mitochondrial function for sequential injection.

-

Port A: Oligomycin (e.g., 1 µM), an ATP synthase inhibitor, to measure ATP-linked respiration.[22]

-

Port B: FCCP (e.g., 0.6-1 µM), a protonophore that uncouples the mitochondrial membrane potential, to measure maximal respiration.[22][26]

-

Port C: A mixture of Rotenone (Complex I inhibitor, e.g., 1 µM) and Antimycin A (Complex III inhibitor, e.g., 1 µM) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[22]

-

-

Data Acquisition: Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the drugs and measuring the subsequent changes in OCR.

-

Normalization: After the assay, normalize the OCR data to cell number or total protein content in each well.

Measurement of Mitochondrial ATP Production

This protocol quantifies the rate of ATP synthesis in isolated mitochondria or permeabilized cells using a luciferase-based bioluminescence assay.[24][31]

Methodology:

-

Sample Preparation:

-

Isolated Mitochondria: Isolate mitochondria from tissues or cultured cells using differential centrifugation. Resuspend the final mitochondrial pellet in a suitable respiration buffer.[24][32]

-

Permeabilized Cells: Harvest cells, wash with PBS, and gently permeabilize the plasma membrane with a detergent like digitonin, leaving the mitochondrial membranes intact.

-

-

Reaction Mixture: Prepare a reaction mixture containing respiration buffer, substrates (e.g., 1 mM pyruvate and 1 mM malate), and ADP.[24]

-

Initiate Reaction: Add the mitochondrial preparation or permeabilized cells to the reaction mixture in a luminometer-compatible plate and incubate at 37°C.

-

ATP Measurement: Add an ATP-determining reagent (containing luciferin (B1168401) and luciferase). The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Detection: Measure the light output using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP production.

-

Standard Curve: Generate an ATP standard curve to convert luminescence units to absolute ATP concentrations.

-

Controls: To confirm the measurement is specific to oxidative phosphorylation, run a parallel reaction including an inhibitor like Oligomycin (1-5 mM).[24]

Conclusion and Future Directions

The convergence of calcium signaling and pyruvate metabolism in the mitochondrial matrix is a cornerstone of cellular bioenergetic regulation. This compound, by providing both the key substrate and the primary activating signal, potently stimulates mitochondrial ATP production. This is achieved through a coordinated activation of the Pyruvate Dehydrogenase Complex and key TCA cycle enzymes. Understanding these mechanisms is crucial for research in metabolic diseases, neurodegeneration, and oncology, where mitochondrial dysfunction is a common underlying factor.

Future research should focus on elucidating the tissue-specific regulation of the MCU and PDP isoforms, developing more targeted pharmacological agents to modulate PDC activity, and further exploring the therapeutic potential of pyruvate in mitigating oxidative stress-related pathologies. Advanced techniques in live-cell imaging and metabolomics will be instrumental in dissecting the spatiotemporal dynamics of these pathways in health and disease.

References

- 1. Role of Mitochondrial Ca2+ in the Regulation of Cellular Energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. wellnessplus.com [wellnessplus.com]

- 5. Frontiers | The Mitochondrial Ca2+ Uptake and the Fine-Tuning of Aerobic Metabolism [frontiersin.org]

- 6. Regulation of Mitochondrial ATP production: Ca2+ signaling and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-sensitive pyruvate dehydrogenase phosphatase is required for energy metabolism, growth, differentiation, and infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of ATP production by mitochondrial Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyruvate Dehydrogenase Complex and TCA Cycle - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mitochondrial Calcium Uniporter (MCU): Molecular Identity and Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Pyruvate Metabolism in Mitochondrial Quality Control and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Pyruvate Metabolism in Mitochondrial Quality Control and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. The Mitochondrial Ca2+ Uniporter: Structure, Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. pnas.org [pnas.org]

- 20. Regulation of the pyruvate dehydrogenase complex by Ca2+ within toluene-permeabilized heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Integrating cytosolic calcium signals into mitochondrial metabolic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyruvate fuels mitochondrial respiration and proliferation of breast cancer cells: effect of monocarboxylate transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-throughput assay to measure oxygen consumption in digitonin-permeabilized cells of patients with mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Measuring the mitochondrial oxygen consumption rate (OCR) [bio-protocol.org]

- 27. Pyruvate Protects Mitochondria from Oxidative Stress in Human Neuroblastoma SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. journals.physiology.org [journals.physiology.org]

- 29. Calcium and Mitochondrial Reactive Oxygen Species Generation: How to Read the Facts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. lirias.kuleuven.be [lirias.kuleuven.be]

- 32. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Calcium Pyruvate: A Technical Guide on Cellular Mechanisms and Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyruvate (B1213749), the end-product of glycolysis, is a critical nexus in cellular metabolism, linking carbohydrate breakdown to the Krebs (TCA) cycle for energy production.[1][2] Calcium pyruvate, a stabilized salt form of pyruvic acid, serves as an exogenous source of this key metabolite, demonstrating a spectrum of effects on various cell lines in vitro.[1] This document provides a comprehensive technical overview of the cellular impacts of this compound, focusing on its influence on cell proliferation, apoptosis, and mitochondrial function. It details key signaling pathways, summarizes quantitative data from multiple studies, and provides standardized protocols for relevant in vitro assays. The evidence suggests a dual role for pyruvate: it can be protective and energy-boosting for normal cells, particularly under stress, while exhibiting anti-proliferative effects in certain cancer cell lines through distinct signaling mechanisms.

Core Mechanisms of Action

Pyruvate's biological activities stem from its central position in cellular energy metabolism and its ability to influence redox balance and signaling pathways.

Role in Cellular Metabolism

Under aerobic conditions, pyruvate is transported into the mitochondria via the mitochondrial pyruvate carrier (MPC).[3] Inside the mitochondrial matrix, it is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then enters the TCA cycle to generate NADH and FADH2.[1][4] These reduced coenzymes fuel the electron transport chain (ETC), leading to significant ATP production through oxidative phosphorylation.[1][5]

Pyruvate can also participate in anaplerosis, replenishing TCA cycle intermediates by being carboxylated to oxaloacetate, a crucial step for maintaining mitochondrial oxidative capacity.[4][6] In the cytoplasm, under anaerobic conditions or in cells exhibiting the Warburg effect (like many cancer cells), pyruvate is converted to lactate.[2][7] Exogenous pyruvate can help shift metabolism towards a more aerobic state.[8]

Regulation of Histone Expression and Cell Proliferation

Recent studies have uncovered a novel signaling function for exogenous pyruvate in cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast).[9] This effect is not primarily due to metabolic overload but rather a specific signaling cascade. Exogenous pyruvate induces the expression of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ biosynthesis. The resulting increase in intracellular NAD+ levels activates SIRT1, a histone deacetylase.[9] Activated SIRT1 then binds to the promoters of histone genes, reducing histone acetylation and repressing their expression. This leads to a less compact chromatin structure and widespread gene misregulation, ultimately delaying cell cycle progression and inhibiting proliferation.[9]

Antioxidant and Cytoprotective Properties

Pyruvate is a potent antioxidant. As an α-keto-carboxylate, it can directly neutralize reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals through non-enzymatic oxidative decarboxylation.[4][6] This direct scavenging activity protects cells from oxidative stress-induced damage and apoptosis.[6][10] Studies have shown that pyruvate pre-treatment can inhibit the characteristic features of apoptosis, including DNA fragmentation and phosphatidylserine (B164497) translocation, in cells challenged with H₂O₂.[10] This mechanism is crucial for its protective effects on normal cells and in pathologies associated with oxidative stress.[6][10]

Quantitative Data on In Vitro Effects

The following tables summarize the quantitative effects of pyruvate treatment on various cell lines as reported in the literature. Note that some studies use sodium pyruvate or ethyl pyruvate; the active component is the pyruvate anion.

Table 1: Effects on Cell Proliferation and Viability

| Cell Line | Cancer Type | Pyruvate Form/Conc. | Effect | Citation |

| HeLa, SiHa | Cervical Cancer | Sodium Pyruvate, 2-5 mM | Significantly inhibited cell growth and colony formation. | [9] |

| HepG2, HCC | Liver Carcinoma | Sodium Pyruvate, 5 mM | Significantly inhibited cell growth and colony formation. | [9] |

| MCF-7, MDA-MB-231 | Breast Adenocarcinoma | Sodium Pyruvate, 5 mM | Significantly inhibited cell growth and colony formation. | [9] |

| WM451-Lu | Human Melanoma | Pyruvate, 1.4 mM | Abolished the cytotoxic effect of pharmacologic ascorbic acid. | [11] |

| MCF-7 | Human Breast Cancer | Pyruvate, 1.4 mM | Abolished the cytotoxic effect of pharmacologic ascorbic acid. | [11] |

| FaDu | Hypopharyngeal Cancer | Pyruvate, 1.4 mM | Abolished the cytotoxic effect of pharmacologic ascorbic acid. | [11] |

| VMM917 | Human Melanoma | Ethyl Pyruvate | Exhibited selective cytotoxic effect (10.1-fold vs. normal BJ cells). | [12] |

| HeLa | Cervical Cancer | Ethyl Pyruvate | Exhibited selective cytotoxic effect (3.04-fold vs. normal BJ cells). | [12] |

| MRC-5 | Normal Lung Fibroblast | Methyl Pyruvate, 2 mM | Protected cells from irinotecan-induced cell death. | [13] |

| A549, RMG1, MDA-MB 231 | Cancer Cell Lines | Methyl Pyruvate, 2 mM | Enhanced irinotecan-induced cell death. | [13] |

| IMS32 (Schwann) | N/A (Normal) | Pyruvate (starvation) | Absence of pyruvate under high-glucose (>10 mM) conditions induced rapid and extensive cell death. | [14][15] |

Table 2: Effects on Apoptosis and Mitochondrial Function

| Cell Line | Condition | Pyruvate Form/Conc. | Parameter Measured | Result | Citation |

| Mouse Thymocytes | H₂O₂-induced oxidative stress | Pyruvate, 10 mM | Apoptosis (morphology, DNA fragmentation) | Inhibited H₂O₂-induced apoptosis. | [10] |

| HT-22 (Hippocampal) | Cadmium-induced cytotoxicity | Pyruvate, 8 mM | Superoxide Production | Attenuated CdCl₂-induced increase in superoxide. | [16] |

| HT-22 (Hippocampal) | Cadmium-induced cytotoxicity | Pyruvate, 8 mM | Extracellular Acidification Rate (ECAR) | Attenuated CdCl₂-induced inhibition of glycolysis. | [16] |

| IMS32 (Schwann) | High-glucose (15 mM) | Pyruvate (starvation) | ROS Production | Absence of pyruvate increased ROS production. | [14] |

| IMS32 (Schwann) | High-glucose | Pyruvate (starvation) | ATP Levels & Mitochondrial Respiration | Absence of pyruvate reduced ATP levels and impaired respiration. | [14][15] |

| Rat Ventricular Myocytes | Ischemia model | Pyruvate, 3-6 mM | ΔGATP (Free energy of ATP hydrolysis) | Augmented post-ischemic myocardial ΔGATP. | [4] |

Key Experimental Protocols

Reproducing and expanding upon the cited research requires robust and standardized methodologies. Below are outlines for key in vitro assays.

General Cell Culture and Treatment

-

Cell Culture: Maintain cell lines in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[17][18] Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Thawing and Seeding: Rapidly thaw frozen cell vials in a 37°C water bath.[17] Transfer to a centrifuge tube with pre-warmed medium, centrifuge gently (e.g., 300 x g for 3 minutes) to remove cryoprotectant, and resuspend in fresh medium.[17] Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, T25 flasks for expansion) at a predetermined density to ensure logarithmic growth during the experiment.

-

This compound Treatment: Prepare a sterile stock solution of this compound in culture medium or PBS. On the day of treatment, dilute the stock solution to the desired final concentrations in fresh culture medium and apply to the cells. Include a vehicle control (medium without this compound) in all experiments.

Cell Viability and Proliferation Assays

-

MTT Assay:

-

Principle: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[19]

-

-

-

Clonogenic (Colony Formation) Assay:

-

Principle: Assesses the ability of a single cell to undergo unlimited division and form a colony. It measures long-term effects on cell survival and proliferation.

-

Protocol:

-

Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

-

Treat with this compound for the entire duration of colony growth (e.g., 7-14 days).

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

-

Mitochondrial Function Assays

-

Extracellular Flux Analysis (e.g., Seahorse XF Analyzer):

-

Principle: Measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

-

Protocol:

-

Seed cells in a specialized Seahorse XF microplate.

-

Treat with this compound prior to or during the assay.

-

The instrument sequentially injects different metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Simultaneously, ECAR is measured to assess the glycolytic rate.[20]

-

-

Conclusion and Future Directions

The in vitro evidence demonstrates that this compound is a multifaceted metabolic modulator. Its effects are highly context-dependent, varying with cell type (normal vs. cancer) and the cellular metabolic state. In cancer cells, particularly those reliant on aerobic glycolysis, exogenous pyruvate can inhibit proliferation through a unique NAMPT-SIRT1 signaling pathway that represses histone expression.[9] Conversely, in normal cells or under conditions of oxidative or metabolic stress, pyruvate acts as a crucial energy substrate and a potent antioxidant, protecting against cell death.[6][10][14][15]

For drug development professionals, these findings present several opportunities. The selective anti-proliferative effects on certain cancer cells suggest potential as a standalone therapeutic or as an adjuvant to sensitize cancer cells to other treatments.[13] Its cytoprotective properties could be leveraged to mitigate the side effects of conventional chemotherapies on normal tissues.[13] Future research should focus on elucidating the precise molecular determinants that dictate whether a cell responds to pyruvate with growth inhibition or enhanced survival. Investigating the effects of this compound in co-culture models that better mimic the tumor microenvironment will also be critical for translating these in vitro findings.

References

- 1. This compound – Healthy Solutions Medical Weight Loss & Spa [hs-med.com]

- 2. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

- 3. The distinct roles of calcium in rapid control of neuronal glycolysis and the tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate enhancement of cardiac performance: Cellular mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exogenous Pyruvate in Defense Against Human-Exposure Toxicants: A Review of In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exogenous pyruvate represses histone gene expression and inhibits cancer cell proliferation via the NAMPT–NAD+–SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate prevents hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyruvate diminishes the cytotoxic activity of ascorbic acid in several tumor cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Correction: Methyl pyruvate protects a normal lung fibroblast cell line from irinotecan-induced cell death: Potential use as adjunctive to chemotherapy | PLOS One [journals.plos.org]

- 14. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of pyruvate in maintaining cell viability and energy production under high-glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. horizondiscovery.com [horizondiscovery.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Influence of Calcium Pyruvate Supplementation on Core Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium pyruvate (B1213749), a stabilized salt of pyruvic acid, is a metabolic intermediate that stands at the crossroads of several key energy-producing pathways. As the end-product of glycolysis, pyruvate's fate—whether conversion to acetyl-CoA, lactate, or oxaloacetate—is a critical determinant of cellular energy status and substrate utilization. Supplementation with calcium pyruvate has been investigated for its potential to modulate metabolic rate, enhance fat loss, and improve exercise performance. This technical guide provides an in-depth exploration of the metabolic pathways influenced by this compound, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the core signaling networks. The dual role of its constituent parts—pyruvate as a central metabolic fuel and calcium as a key second messenger—positions this compound as a molecule of significant interest in metabolic research and therapeutic development.

Core Metabolic Pathways Influenced by this compound

The primary influence of this compound supplementation on metabolism is centered around the regulation of the Pyruvate Dehydrogenase Complex (PDC) , the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. The influx of both pyruvate and calcium ions into the mitochondrial matrix exerts a coordinated effect on this critical regulatory node.

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The activity of the PDC is tightly controlled by a phosphorylation/dephosphorylation cycle. The complex is active in its dephosphorylated state and inactive when phosphorylated.

-

Pyruvate Dehydrogenase Kinase (PDK): This enzyme phosphorylates and inactivates the PDC. High mitochondrial concentrations of ATP, acetyl-CoA, and NADH—indicators of a high energy state—activate PDK, thus conserving glucose and pyruvate.

-

Pyruvate Dehydrogenase Phosphatase (PDP): This enzyme dephosphorylates and activates the PDC. PDP is allosterically activated by calcium ions (Ca²⁺)[1][2].

Supplementation with this compound provides both the primary substrate (pyruvate) for the PDC and a key activator (calcium) of its activating phosphatase, PDP. This dual action is hypothesized to increase the flux of pyruvate into the TCA cycle, thereby promoting aerobic respiration.

Figure 1: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by calcium and metabolic effectors.

Influence on Gluconeogenesis

Pyruvate is a key substrate for gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate precursors. The first committed step of gluconeogenesis is the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase, an enzyme allosterically activated by acetyl-CoA[3]. By increasing the conversion of pyruvate to acetyl-CoA via PDC activation, this compound supplementation could indirectly stimulate gluconeogenesis. However, the overall effect is likely dependent on the cellular energy state and hormonal signals. In a state of high energy charge, where acetyl-CoA levels are elevated, the increased availability of pyruvate could be channeled towards glucose production[4][5][6].

Modulation of Lipolysis and Fatty Acid Oxidation

The effect of pyruvate on fat metabolism is complex. Some studies suggest that pyruvate supplementation may enhance lipolysis and fatty acid oxidation[7]. One proposed mechanism is that by increasing the flux through the TCA cycle, the subsequent increase in citrate (B86180) can be transported to the cytosol, where it is converted back to acetyl-CoA. This cytosolic acetyl-CoA is a precursor for malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid transport into the mitochondria for oxidation. However, other studies suggest that an increased carbohydrate oxidation rate following pyruvate supplementation may spare fatty acids[7][8]. The calcium component may also play a role, as intracellular calcium signaling is involved in the hormonal regulation of lipolysis in adipocytes[9].

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative data from studies investigating the effects of this compound supplementation on various metabolic parameters.

Table 1: Effects of this compound Supplementation on Body Composition in Humans

| Study | Subjects | Dosage | Duration | Change in Body Weight (kg) | Change in Fat Mass (kg) | Change in Lean Body Mass (kg) |

| Koh-Banerjee et al. (2005)[10][11] | 23 untrained females | 10 g/day this compound | 30 days | -0.9 (PYR) vs +1.2 (PL) | -1.5 (PYR) vs +1.1 (PL) | +0.7 (PYR) vs +0.1 (PL) |

| Kalman et al. (1999)[5] | 26 overweight men and women | 6 g/day Pyruvate | 6 weeks | -1.2 (PYR) vs NS (PL) | -2.5 (PYR) vs NS (PL) | NS (PYR) vs NS (PL) |

PYR: Pyruvate group; PL: Placebo group; NS: Not Significant.

Table 2: Effects of this compound Supplementation on Blood Lipids in Humans (Koh-Banerjee et al., 2005)[10][11]

| Parameter (mmol/L) | Placebo (Pre) | Placebo (Post) | This compound (Pre) | This compound (Post) |

| Total Cholesterol | 4.42 ± 0.75 | 4.52 ± 0.85 | 4.68 ± 0.93 | 4.55 ± 0.80 |

| HDL Cholesterol | 1.19 ± 0.28 | 1.33 ± 0.34 | 1.32 ± 0.31 | 1.24 ± 0.28 |

| LDL Cholesterol | 2.53 ± 0.65 | 2.61 ± 0.70 | 2.61 ± 0.80 | 2.43 ± 0.62 |

| Triglycerides | 1.56 ± 0.38 | 1.37 ± 0.51 | 1.64 ± 0.77 | 1.88 ± 1.04 |

Values are presented as mean ± standard deviation.

Table 3: Effects of Pyruvate Supplementation on Metabolic Parameters in Obese Zucker Rats (Ivy et al., 1994)[12]

| Parameter | Control | This compound | Pyruvylglycine |

| Weight Gain (g) | 103 ± 5 | 83 ± 4 | 75 ± 3 |

| Resting Oxygen Consumption (mL/min/kg0.67) | 12.8 ± 0.4 | 14.1 ± 0.4 | 14.3 ± 0.3 |

| Respiratory Exchange Ratio (RER) | 0.86 ± 0.01 | 0.81 ± 0.01 | 0.80 ± 0.01 |

| Lipid Oxidation (% of total energy) | 26 ± 3 | 49 ± 3 | 53 ± 3 |

| Carbohydrate Oxidation (% of total energy) | 59 ± 3 | 30 ± 3 | 26 ± 3 |

*p < 0.05 compared to control.

Detailed Experimental Protocols

Spectrophotometric Assay of Pyruvate Dehydrogenase Complex (PDC) Activity in Tissue Homogenates[10][13][14]

This protocol describes a coupled enzyme assay to measure the activity of the PDC by monitoring the production of NADH.

a. Reagents:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5) containing 1 mM MgCl₂, 0.1 mM EDTA, and 0.2% (v/v) Triton X-100.

-

Substrate Mix: 50 mM Tris-HCl (pH 8.0), 5 mM pyruvate, 2.5 mM NAD⁺, 0.2 mM thiamine (B1217682) pyrophosphate, 0.1 mM Coenzyme A, 1 mM L-cysteine.

-

Colorimetric Reagent: 0.2 mM p-iodonitrotetrazolium violet (INT).

-

Electron Carrier: 0.06 mM phenazine (B1670421) methosulfate (PMS).

-

Stop Solution: 1 M acetic acid.

b. Procedure:

-

Prepare tissue homogenates in ice-cold assay buffer and determine protein concentration.

-

Pre-incubate the homogenate in assay buffer at 37°C for 5 minutes to activate PDC phosphatase.

-

Initiate the reaction by adding the substrate mix, colorimetric reagent, and electron carrier.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the resulting formazan (B1609692) product at 500 nm.

-

Calculate PDC activity based on the rate of NADH production, using a standard curve.

References

- 1. Calcium-sensitive pyruvate dehydrogenase phosphatase is required for energy metabolism, growth, differentiation, and infectivity of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Emerging roles of pyruvate dehydrogenase phosphatase 1: a key player in metabolic health [frontiersin.org]

- 3. Targeting Pyruvate Carboxylase Reduces Gluconeogenesis and Adiposity and Improves Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fate of pyruvate dictates cell growth by modulating cellular redox potential | eLife [elifesciences.org]

- 5. jackwestin.com [jackwestin.com]

- 6. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 7. exerciseandsportnutritionlab.com [exerciseandsportnutritionlab.com]

- 8. Impact of Perturbed Pyruvate Metabolism on Adipocyte Triglyceride Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 11. Effects of this compound supplementation during training on body composition, exercise capacity, and metabolic responses to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular uptake and transport mechanisms of calcium pyruvate

An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Calcium Pyruvate (B1213749)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyruvate is a pivotal metabolite at the intersection of major metabolic pathways, including glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. Its transport across cellular and mitochondrial membranes is a critical control point for cellular energy metabolism. Calcium pyruvate, a stable salt of pyruvic acid, serves as a source for both calcium and pyruvate, two molecules that are intimately linked in metabolic regulation. This document provides a comprehensive technical overview of the mechanisms governing the cellular uptake and transport of this compound's constituent parts, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core pathways involved. Understanding these mechanisms is crucial for research in metabolic disorders, oncology, and for the development of therapeutics targeting cellular metabolism.

Introduction to this compound

This compound is a stable nutritional supplement that provides both pyruvate and calcium.[1][2] In aqueous solutions, it may not completely dissociate and can form complexes such as [Ca(pyruv)]+.[3] Upon ingestion and exposure to gastric acid, it is expected to dissociate into pyruvic acid and calcium ions.[1] The subsequent cellular uptake involves distinct pathways for pyruvate and calcium. Pyruvate, the end-product of glycolysis, is a primary fuel for mitochondrial respiration.[4] Calcium, a ubiquitous second messenger, plays a critical role in signaling and metabolic regulation.[5][6] A key feature of their interaction is the calcium-dependent activation of mitochondrial enzymes, including the pyruvate dehydrogenase (PDH) complex, which links the transport of both species to the regulation of cellular energy production.[7]

Cellular and Mitochondrial Transport Mechanisms

The journey of pyruvate from the extracellular space to the mitochondrial matrix is a two-step process involving two distinct families of transporters. Calcium follows its own well-established transport pathways.

Pyruvate Transport Across the Plasma Membrane: Monocarboxylate Transporters (MCTs)

The entry of pyruvate into the cell is primarily mediated by the Monocarboxylate Transporter (MCT) family, which are proton-linked co-transporters.[8][9]

-

MCT1 : Expressed in many tissues, it has a relatively high affinity for pyruvate and is involved in both pyruvate uptake and efflux, depending on the concentration gradients of pyruvate and protons.[4][10]

-

MCT2 : Known for its high affinity for pyruvate (with a low Km value), suggesting it may be a primary pyruvate transporter in certain tissues.[11]

-

MCT4 : Characterized by a lower affinity for pyruvate, it is typically involved in the efflux of lactate (B86563) and pyruvate from highly glycolytic cells.[9][12]

Pyruvate Transport Across the Mitochondrial Inner Membrane: The Mitochondrial Pyruvate Carrier (MPC)

Once in the cytosol, pyruvate must cross the inner mitochondrial membrane to enter the TCA cycle. This transport is facilitated by the Mitochondrial Pyruvate Carrier (MPC).[5][13]

-

Structure : The MPC is a hetero-complex formed by two main subunits, MPC1 and MPC2.[14][15][16] Both subunits are essential for the stability and function of the carrier complex.[16][17]

-

Function : The MPC transports pyruvate from the intermembrane space into the mitochondrial matrix, a critical and potentially rate-limiting step for mitochondrial pyruvate oxidation.[13][16][17]

Calcium Transport Pathways